N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide
Description
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a complex organic compound that features a furan ring, a piperidine ring, and a benzamide moiety
Properties
IUPAC Name |
N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-3-4-15(2)18(11-14)19(23)21-12-16-5-8-22(9-6-16)20(24)17-7-10-25-13-17/h3-4,7,10-11,13,16H,5-6,8-9,12H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUWUPMPVYWDAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into two primary components:
- 2,5-Dimethylbenzoyl group : Derived from 2,5-dimethylbenzoic acid.
- 1-(Furan-3-carbonyl)piperidin-4-yl)methyl amine : A piperidine derivative functionalized with a furan-3-carbonyl moiety.
The synthesis typically proceeds via sequential coupling of these fragments, with critical intermediates including:
- 2,5-Dimethylbenzoyl chloride (activated carboxylic acid derivative).
- 1-(Furan-3-carbonyl)piperidin-4-yl)methanol (alkylation precursor).
- N-((piperidin-4-yl)methyl)-2,5-dimethylbenzamide (intermediate for furan-3-carbonyl introduction).
Synthesis of 1-(Furan-3-Carbonyl)Piperidin-4-yl)Methyl Amine
Piperidine Ring Functionalization
The piperidine core is functionalized at the 4-position with a methylamine group. A common approach involves reductive amination of piperidin-4-one using sodium cyanoborohydride (NaBH3CN) and ammonium acetate in methanol, yielding piperidin-4-ylmethylamine. Alternative methods employ Boc-protection strategies to avoid side reactions.
Example Procedure:
- Reactants : Piperidin-4-one (1.0 equiv), methylamine hydrochloride (1.2 equiv), NaBH3CN (1.5 equiv).
- Conditions : Methanol, 0°C to room temperature, 12 hours.
- Yield : 78–85%.
Furan-3-Carbonyl Coupling
The furan-3-carbonyl group is introduced via nucleophilic acyl substitution. Furan-3-carbonyl chloride is reacted with the piperidine intermediate in the presence of a base to scavenge HCl.
Example Procedure:
- Reactants : Piperidin-4-ylmethylamine (1.0 equiv), furan-3-carbonyl chloride (1.1 equiv), triethylamine (2.0 equiv).
- Conditions : Dichloromethane (DCM), 0°C, 2 hours.
- Yield : 70–75%.
- Characterization : $$ ^1H $$ NMR (500 MHz, CDCl₃): δ 7.45 (s, 1H, furan-H), 6.55 (d, J = 2.5 Hz, 1H, furan-H), 3.85–3.70 (m, 2H, piperidine-CH₂), 2.95–2.80 (m, 2H, piperidine-CH₂).
Synthesis of 2,5-Dimethylbenzoyl Chloride
Activation of 2,5-dimethylbenzoic acid to its acid chloride is critical for subsequent amide bond formation. Thionyl chloride (SOCl₂) is the reagent of choice due to its efficiency and ease of removal.
Example Procedure:
Amide Bond Formation
The final step involves coupling 2,5-dimethylbenzoyl chloride with 1-(furan-3-carbonyl)piperidin-4-yl)methyl amine. Schotten-Baumann conditions or carbodiimide-mediated coupling are widely employed.
Schotten-Baumann Method
Optimization and Challenges
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced products.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions can vary widely, but may include the use of strong acids or bases, as well as catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzenesulfonamide
- N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-4-methoxy-2-methylbenzenesulfonamide
Uniqueness
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C21H25N3O5
- Molecular Weight : 399.447 g/mol
- CAS Number : 1396868-62-4
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its interaction with various molecular targets, particularly in the context of neurological and cancer-related pathways:
- Sodium Channel Blockade : Similar compounds have shown efficacy in blocking voltage-gated sodium channels, which play a crucial role in neuronal excitability. For instance, furan-based sodium channel blockers have demonstrated enhanced potency against tetrodotoxin-resistant sodium channels (Na(v)1.8) and have been evaluated for their potential in treating neuropathic pain .
- Antitumor Activity : Benzamide derivatives are often investigated for their anticancer properties. The structural similarities with known antitumor agents suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Biological Activity Data
| Study | Target | Effect | Reference |
|---|---|---|---|
| Study 1 | Na(v)1.8 | Blockade of sodium currents | |
| Study 2 | Cancer Cells | Induction of apoptosis | |
| Study 3 | DHFR | Inhibition of cell growth |
Case Study 1: Sodium Channel Inhibition
In a study evaluating furan-based compounds, this compound exhibited significant inhibition of Na(v)1.8 channels, suggesting its potential application in neuropathic pain management. This study highlighted the compound's ability to enhance oral bioavailability and efficacy compared to traditional sodium channel blockers like mexiletine .
Case Study 2: Antitumor Effects
Research has indicated that benzamide derivatives can act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate metabolism pathway essential for DNA synthesis. The inhibition of DHFR by related compounds resulted in reduced cellular NADPH levels and subsequent destabilization of DHFR, leading to decreased tumor cell proliferation .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for synthesizing N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide?
- Synthetic Steps : The synthesis typically involves (1) preparation of the piperidin-4-ylmethyl intermediate via cyclization of precursors under controlled pH conditions, (2) coupling of the furan-3-carbonyl group using carbodiimide-based reagents, and (3) final amidation with 2,5-dimethylbenzoyl chloride. Reaction temperatures (0–25°C) and solvent selection (e.g., dichloromethane or THF) are critical for yield optimization .
- Analytical Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection at 254 nm .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
- Protocol : Conduct accelerated stability studies by exposing the compound to (a) aqueous buffers (pH 2–10), (b) elevated temperatures (40–60°C), and (c) UV light. Monitor degradation via HPLC every 24 hours. Evidence suggests sensitivity to extreme pH and moisture, necessitating inert storage conditions (argon atmosphere, desiccants) .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Guidelines : Use PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation/contact. Follow OSHA standards for acute toxicity (oral LD50 data pending) and dispose of waste via certified hazardous waste services. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : (1) Replicate assays under standardized conditions (e.g., cell lines, incubation times), (2) validate target engagement using competitive binding assays or CRISPR knockouts, and (3) employ orthogonal techniques (SPR, ITC) to confirm affinity. Cross-laboratory collaboration minimizes batch-to-batch variability .
Q. What strategies are effective for elucidating the compound’s mechanism of action and molecular targets?
- Approach : Use (a) chemoproteomics (e.g., activity-based protein profiling) to identify binding partners, (b) molecular docking simulations with homology models of suspected receptors (e.g., GPCRs or kinases), and (c) gene expression profiling (RNA-seq) to map downstream pathways. Preliminary studies suggest interactions with inflammatory mediators (e.g., COX-2) .
Q. How does structural modification of the furan or benzamide moieties impact bioactivity?
- SAR Insights :
| Modification | Impact | Reference |
|---|---|---|
| Trifluoromethyl substitution on benzamide | Enhances metabolic stability and receptor affinity | |
| Replacement of furan-3-carbonyl with pyrazole | Alters selectivity for kinase targets |
- Experimental Design : Synthesize analogs via parallel medicinal chemistry and screen against panels of disease-relevant assays (e.g., cytokine inhibition).
Q. What in vitro pharmacokinetic assays are critical for preclinical evaluation?
- Assays : (1) Metabolic stability in human liver microsomes (HLM), (2) CYP450 inhibition profiling, (3) plasma protein binding (ultrafiltration), and (4) Caco-2 permeability for absorption prediction. Data from structural analogs indicate moderate hepatic clearance (t1/2 ~2–4 hours in HLM) .
Methodological Notes
- Contradiction Management : Cross-validate conflicting solubility data (DMSO vs. aqueous buffers) using dynamic light scattering (DLS) to detect aggregation .
- Advanced Purification : Utilize continuous-flow reactors () for scalable synthesis, reducing side-product formation by 30–50% compared to batch methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
